5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a chlorine atom at the 5-position and an amine group at the 2-position. It is known for its diverse applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a seven-step synthesis starting from dimethyl malonate has been reported, yielding the compound with an overall yield of 31% . Another method involves the use of Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the development of greener and more sustainable methods is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, NaI, and K2CO3 for Cu-catalyzed reactions. Other reagents such as SOCl2, dimethylamine, and NaClO2 are also used in various synthetic steps .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are used in cancer therapy and the treatment of inflammatory diseases.
Biological Research: The compound is used in studies related to cell signaling pathways and the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cell signaling pathways, resulting in the induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another compound in the same family, used as a building block for kinase inhibitors.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A similar compound with an iodine atom at the 5-position, used in various chemical syntheses.
Uniqueness
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEQJAUZDBDGFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.